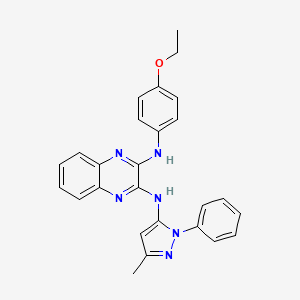![molecular formula C12H11N3O3S B12128115 4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]- CAS No. 89565-25-3](/img/structure/B12128115.png)
4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piridincarboxamida, N-[4-(aminosulfonil)fenil]- es un compuesto químico conocido por sus diversas aplicaciones en varios campos científicos. Se caracteriza por un anillo de piridina unido a un grupo carboxamida y un anillo de fenilo sustituido con un grupo aminosulfonil. Este compuesto es de interés debido a sus posibles actividades biológicas y su función como intermedio en la síntesis orgánica.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 4-Piridincarboxamida, N-[4-(aminosulfonil)fenil]- generalmente implica la reacción de 4-aminobenzenosulfonamida con cloruro de ácido 4-piridincarboxílico. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción generalmente se agita a temperatura ambiente o temperaturas ligeramente elevadas para asegurar una conversión completa.
Métodos de producción industrial: A escala industrial, la producción de este compuesto puede involucrar rutas de síntesis similares, pero optimizadas para operaciones a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento. El proceso de purificación a menudo implica recristalización o técnicas cromatográficas para obtener el compuesto con alta pureza.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo aminosulfonil, lo que lleva a la formación de derivados de ácido sulfónico.
Reducción: La reducción del grupo nitro (si está presente) a una amina es otra reacción común.
Sustitución: Los anillos aromáticos en el compuesto pueden participar en reacciones de sustitución electrofílica y nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar en condiciones ácidas o básicas.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o reducción química utilizando borohidruro de sodio.
Sustitución: Agentes halogenantes como el bromo o agentes clorantes en condiciones controladas.
Principales productos:
Oxidación: Derivados de ácido sulfónico.
Reducción: Derivados amino.
Sustitución: Compuestos aromáticos halogenados.
Aplicaciones Científicas De Investigación
Química: En química orgánica, 4-Piridincarboxamida, N-[4-(aminosulfonil)fenil]- se utiliza como intermedio en la síntesis de moléculas más complejas. Sirve como un bloque de construcción en la preparación de compuestos heterocíclicos y productos farmacéuticos.
Biología: El compuesto se ha estudiado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias. Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos.
Medicina: En química medicinal, este compuesto se explora por su potencial como candidato a fármaco. Sus características estructurales lo convierten en un andamio adecuado para diseñar inhibidores de enzimas o receptores específicos.
Industria: En el sector industrial, el compuesto se utiliza en la fabricación de colorantes, pigmentos y otros productos químicos especiales. Su estabilidad y reactividad lo hacen valioso en varios procesos químicos.
Mecanismo De Acción
El mecanismo por el cual 4-Piridincarboxamida, N-[4-(aminosulfonil)fenil]- ejerce sus efectos depende de su aplicación específica. En los sistemas biológicos, puede interactuar con enzimas o receptores, inhibiendo su actividad o modulando su función. El grupo aminosulfonil puede formar enlaces de hidrógeno con proteínas diana, mejorando la afinidad de unión y la especificidad.
Compuestos similares:
4-Piridincarboxamida: Carece del grupo aminosulfonil, lo que lo hace menos reactivo en ciertas reacciones químicas.
N-[4-(Aminosulfonil)fenil]acetamida: Estructura similar pero con un grupo acetamida en lugar de un grupo piridincarboxamida.
Unicidad: 4-Piridincarboxamida, N-[4-(aminosulfonil)fenil]- es único debido a la presencia de ambos grupos, piridincarboxamida y aminosulfonil. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto versátil en diversas aplicaciones.
Esta descripción general detallada proporciona una comprensión integral de 4-Piridincarboxamida, N-[4-(aminosulfonil)fenil]- y su importancia en la investigación científica y la industria
Comparación Con Compuestos Similares
4-Pyridinecarboxamide: Lacks the aminosulfonyl group, making it less reactive in certain chemical reactions.
N-[4-(Aminosulfonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a pyridinecarboxamide group.
Uniqueness: 4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]- is unique due to the presence of both the pyridinecarboxamide and aminosulfonyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications.
This detailed overview provides a comprehensive understanding of 4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]- and its significance in scientific research and industry
Propiedades
Número CAS |
89565-25-3 |
|---|---|
Fórmula molecular |
C12H11N3O3S |
Peso molecular |
277.30 g/mol |
Nombre IUPAC |
N-(4-sulfamoylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3O3S/c13-19(17,18)11-3-1-10(2-4-11)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16)(H2,13,17,18) |
Clave InChI |
DGZUOZYUUABWGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12128045.png)
![4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12128051.png)


![N-[3-(acetylamino)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B12128070.png)

![8-Bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128081.png)

![methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12128085.png)

![3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine](/img/structure/B12128090.png)

![Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12128099.png)
